molecular formula C12H18N4O B14664934 Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- CAS No. 38221-52-2

Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-

Katalognummer: B14664934
CAS-Nummer: 38221-52-2
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: FULSTGXOHJXJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-: is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its versatile chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of isonicotinic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using solvents like methanol or ethanol to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to speed up the reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for strong binding interactions, which can modulate the activity of the target molecule. This compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its overall activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the piperazine ring, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

38221-52-2

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

N-[(4-methylpiperazin-1-yl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)10-14-12(17)11-2-4-13-5-3-11/h2-5H,6-10H2,1H3,(H,14,17)

InChI-Schlüssel

FULSTGXOHJXJSE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CNC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.